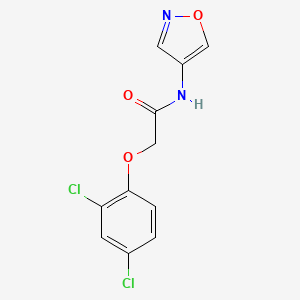

2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-(isoxazol-4-yl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group linked to an acetamide backbone, with an isoxazol-4-yl substituent at the amide nitrogen. The compound’s lipophilicity (predicted logP ≈ 4.5) and hydrogen-bonding capacity (polar surface area ~30.7 Ų) may influence its bioavailability and target interactions .

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O3/c12-7-1-2-10(9(13)3-7)17-6-11(16)15-8-4-14-18-5-8/h1-5H,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIHHLXALSXYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=CON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide typically involves the following steps:

Preparation of 2,4-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

Formation of 2,4-dichlorophenoxyacetic acid: 2,4-dichlorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2,4-dichlorophenoxyacetic acid.

Synthesis of isoxazole derivative: Isoxazole derivatives can be synthesized through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

Coupling reaction: The final step involves the coupling of 2,4-dichlorophenoxyacetic acid with the isoxazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The synthesis of this compound and its derivatives often involves coupling reactions. For example, 2-(2,4-dichlorophenoxy)acetic acid is reacted with isoxazole-containing amines using coupling agents like propylphosphonic anhydride (T3P) in dichloromethane (DCM) with triethylamine (Et₃N) as a base . This method yields acetamide derivatives with high selectivity.

Key Reaction Conditions :

-

Solvent: Dichloromethane

-

Temperature: Room temperature

-

Coupling Agent: T3P (50% in ethyl acetate)

-

Base: Et₃N

Example Reaction :

Nucleophilic Substitution at the Dichlorophenoxy Group

The electron-withdrawing chlorine atoms on the phenoxy ring facilitate nucleophilic aromatic substitution (NAS). Derivatives of this compound have been synthesized via reactions with thioureas or amines under mild conditions .

Reaction Pathway :

-

Chlorination : The hydroxyl group in intermediates like 3 (2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide) is replaced by chlorine .

-

Isothiocyanate Formation : Chlorine is substituted with an isothiocyanate group .

-

Thiourea Synthesis : Reaction with amines yields thiourea derivatives (e.g., 7a–h ) .

Conditions :

-

Solvent: Acetonitrile

-

Temperature: Reflux

Hydrolysis of the Acetamide Group

The acetamide moiety can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or salts. Though not explicitly documented for this compound, analogous reactions are observed in structurally similar acetamides .

Hypothetical Reaction :

Functionalization of the Isoxazole Ring

The isoxazole ring can participate in cycloaddition or alkylation reactions. For example, microwave-assisted domino alkylation-cyclization reactions with propargyl bromides generate fused thiazolo-pyrimidinone derivatives . While this example involves thiazoles, similar strategies could apply to isoxazoles.

General Conditions :

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit antimicrobial and anti-inflammatory properties, prompting targeted modifications:

-

Lipophilicity Enhancement : Alkylation of the isoxazole nitrogen improves membrane permeability .

-

Metabolic Stability : Pyrimidine ring incorporation replaces hydrolytically labile bonds (e.g., C=N) .

Reaction Optimization Considerations

-

Solvent Choice : Polar aprotic solvents (e.g., DCM, acetonitrile) improve reaction efficiency .

-

Catalysts : Palladium or copper catalysts enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Temperature Control : Exothermic reactions (e.g., NAS) require gradual heating to prevent decomposition .

This compound’s reactivity is foundational for developing agrochemicals and pharmaceuticals, with ongoing research exploring novel transformations to enhance efficacy and selectivity.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing the dichlorophenoxy group exhibit notable antibacterial properties. For instance, derivatives of 2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit bacterial growth significantly, comparable to established antibiotics such as ciprofloxacin and levofloxacin .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines have revealed that this compound derivatives can induce apoptosis and inhibit cell proliferation. For example, certain analogues demonstrated significant cytotoxicity against human cancer cell lines, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Preclinical studies have shown that it can reduce inflammation markers in animal models of inflammatory diseases, indicating its potential utility in treating conditions like arthritis and other inflammatory disorders .

Case Studies

Mechanism of Action

The herbicidal activity of 2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide is primarily due to its ability to mimic natural plant hormones known as auxins. By binding to auxin receptors, it disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The compound’s core structure shares features with several synthetic auxin agonists and heterocyclic acetamides. Key analogs include:

Key Observations :

- Chlorine Positioning : 2,4-dichloro substitution (target compound) vs. 3,4-dichloro () may modulate electronic effects and intermolecular interactions .

- Lipophilicity : The target compound’s logP (~4.5) is comparable to its 4-methylphenyl analog (logP = 4.486), suggesting similar membrane permeability .

Physicochemical and Pharmacokinetic Properties

Key Insights :

- The target compound’s moderate logP and polar surface area (~30.7 Ų) suggest balanced solubility and permeability, favorable for both agrochemical and pharmaceutical applications .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(isoxazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenoxy group and an isoxazole moiety, which contribute to its unique chemical properties and biological activities. The presence of these functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways. The precise mechanism often depends on the biological context and the specific targets involved.

Biological Activities

Research has indicated several key areas of biological activity for this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 25 | Levofloxacin (28 mm) |

| Escherichia coli | 22 | Ciprofloxacin (24 mm) |

| Pseudomonas aeruginosa | 20 | Gentamicin (21 mm) |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that it can inhibit the growth of various cancer cell lines, including those derived from breast and colon cancers.

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | Doxorubicin (10 µM) |

| HCT-15 (Colon cancer) | 12 | Cisplatin (8 µM) |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. In vitro studies have shown a reduction in pro-inflammatory cytokine production in activated macrophages.

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth and showed promise as a potential treatment option for resistant infections .

- Antitumor Activity Research : A comprehensive study explored the anticancer effects of this compound on various human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key steps and considerations in synthesizing 2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide?

- Methodological Answer : The synthesis typically involves refluxing intermediates under acidic conditions. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole can react with substituted benzaldehyde in absolute ethanol with glacial acetic acid as a catalyst. After refluxing for 4 hours, solvent removal via reduced-pressure evaporation and filtration yields the solid product . Key considerations include solvent purity, stoichiometric ratios, and reaction time optimization to avoid byproducts.

Q. How is the compound characterized structurally in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For analogous compounds (e.g., 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide), SC-XRD confirmed bond angles, dihedral angles, and intermolecular interactions like hydrogen bonding . Complementary techniques include NMR (¹H/¹³C), FT-IR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What experimental protocols are used to assess the compound’s biological activity?

- Methodological Answer : In vitro assays such as enzyme inhibition (e.g., kinase or protease assays) or antimicrobial susceptibility testing (MIC/MBC) are common. For example, triazole-derived analogs are evaluated against bacterial/fungal strains using broth microdilution methods . Controls include positive standards (e.g., ciprofloxacin) and solvent-only blanks. Dose-response curves and IC₅₀ calculations are critical for potency assessment.

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can predict transition states and energetics. Institutions like ICReDD integrate computational screening with experimental validation to reduce trial-and-error approaches. For instance, reaction feasibility is assessed via Gibbs free energy profiles, while solvent effects are modeled using COSMO-RS . This hybrid approach accelerates reaction design by narrowing optimal conditions (e.g., temperature, catalyst selection).

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines). To address this:

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).

- Perform meta-analyses of published data to identify confounding variables (e.g., impurity profiles impacting activity) .

- Use statistical tools (e.g., ANOVA, principal component analysis) to isolate significant factors.

Q. How is crystallographic data leveraged to improve solubility or bioavailability?

- Methodological Answer : Crystal structure analysis reveals packing motifs and hydrogen-bonding networks that influence solubility. For example, modifying the isoxazole substituent in this compound could disrupt tight crystal packing, enhancing dissolution rates. Co-crystallization with excipients (e.g., cyclodextrins) or salt formation (e.g., hydrochloride) are strategies derived from structural insights .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or MS detection is standard. For example, a C18 column with acetonitrile/water gradient elution can separate unreacted intermediates and degradation products. Limits of detection (LOD) ≤ 0.1% are achievable. Orthogonal methods like GC-MS or chiral chromatography validate results for stereochemically complex impurities .

Q. How do researchers design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : SAR studies involve systematic structural modifications (e.g., varying substituents on the dichlorophenoxy or isoxazole moieties). For example:

- Replace chlorine atoms with fluorine or methyl groups to assess halogen effects.

- Test truncated analogs (e.g., removing the acetamide group).

- Biological data are analyzed using cheminformatics tools (e.g., molecular docking to identify binding interactions) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work in a fume hood to avoid inhalation. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous solutions that may release toxic gases. Emergency procedures include eye rinsing (15+ minutes with saline) and immediate medical consultation for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.